N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
CAS No.: 2034344-37-9
Cat. No.: VC7233210
Molecular Formula: C22H23NO4S
Molecular Weight: 397.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034344-37-9 |
---|---|
Molecular Formula | C22H23NO4S |
Molecular Weight | 397.49 |
IUPAC Name | N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide |
Standard InChI | InChI=1S/C22H23NO4S/c24-18(20-7-6-19(27-20)16-8-13-28-15-16)14-23-21(25)22(9-11-26-12-10-22)17-4-2-1-3-5-17/h1-8,13,15,18,24H,9-12,14H2,(H,23,25) |
Standard InChI Key | WXNWHTUZOSVEIZ-UHFFFAOYSA-N |
SMILES | C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Introduction
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with a unique molecular structure. Its molecular formula is C22H23NO4S, and it has a molecular weight of approximately 397.5 g/mol . This compound features a combination of functional groups, including a hydroxyl group, a thiophene ring, a furan ring, and a tetrahydro-2H-pyran moiety, which contribute to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. These reactions often require specific precursors and reagents, such as carboxylic acids, amines, and catalysts, to facilitate the formation of the desired product. Optimization of reaction conditions, including temperature and solvent choice, is crucial for maximizing yield and purity during synthesis.
Biological Activity and Potential Applications
While specific biological activities of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide are not extensively documented, compounds with similar structural features often exhibit notable pharmacological properties. The presence of heterocyclic rings and carboxamide functionality suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide | C19H15F3N2O5S | Contains trifluoromethoxy group; potential for enhanced lipophilicity. |
5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide | Not specified | Features sulfonamide group and furan-thiophene rings, contributing to antibacterial properties. |
N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide | C19H18N2O4S2 | Exhibits antimicrobial and anticancer properties due to its oxalamide moiety. |
Research Findings and Future Directions
Research on N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is limited, but its unique structure suggests potential for biological activity. Further studies are needed to elucidate its mechanism of action and explore its applications in pharmaceuticals or materials science. Interaction studies involving this compound would focus on its binding affinity to various biological targets, which could provide insights into its pharmacodynamics and pharmacokinetics.
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